An In-depth Technical Guide to the Synthesis and Characterization of Diethylamine Phosphate
An In-depth Technical Guide to the Synthesis and Characterization of Diethylamine Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of diethylamine phosphate. Diethylamine phosphate, a salt formed from the reaction of diethylamine and phosphoric acid, finds applications in various fields, including as a reagent in organic synthesis and in the study of ferroelectric and piezoelectric materials.[1][2] This document details a plausible synthesis protocol, outlines various analytical techniques for its characterization, and presents key quantitative data in a structured format. Experimental workflows and the synthesis reaction are visualized to enhance understanding.
Synthesis of Diethylamine Phosphate
The synthesis of diethylamine phosphate is a straightforward acid-base neutralization reaction between diethylamine and phosphoric acid. The reaction is typically exothermic and results in the formation of the diethylammonium phosphate salt.
Reaction Scheme
Caption: Synthesis of Diethylamine Phosphate.
Experimental Protocol
This protocol describes a general method for the synthesis of diethylamine phosphate in a laboratory setting.
Materials:
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Diethylamine (≥99.5%)
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Orthophosphoric acid (85% in water)
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Anhydrous diethyl ether or ethanol
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Ice bath
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Magnetic stirrer and stir bar
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Round-bottom flask
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Dropping funnel
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Büchner funnel and filter paper
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Vacuum flask
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve a known molar amount of diethylamine in a suitable solvent like anhydrous diethyl ether or ethanol. The choice of solvent will influence the precipitation of the final product. Place the flask in an ice bath to control the reaction temperature, as the neutralization is exothermic.
-
Addition of Phosphoric Acid: Slowly add an equimolar amount of 85% orthophosphoric acid to the stirred diethylamine solution using a dropping funnel. The slow addition is crucial to manage the heat generated during the reaction.
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Precipitation and Crystallization: Upon addition of phosphoric acid, diethylamine phosphate will precipitate out of the solution, especially if a non-polar solvent like diethyl ether is used. Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure complete reaction and crystallization.
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Isolation of the Product: Isolate the white crystalline product by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified diethylamine phosphate under vacuum to remove residual solvent. The final product should be a white to off-white crystalline powder.[3]
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Storage: Store the hygroscopic product in a tightly sealed container in a refrigerator under an inert atmosphere.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of diethylamine phosphate is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₄NO₄P | [1][2][4] |
| Molecular Weight | 171.13 g/mol | [1][2][4] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 153-156 °C | [1][3] |
| Purity (by titration) | ≥98% | [4][5] |
| Solubility | Soluble in DMSO, Methanol, Water | [3] |
| Storage Conditions | Hygroscopic, store in a refrigerator under inert atmosphere | [3][4] |
Characterization Methods
A variety of analytical techniques can be employed to characterize diethylamine phosphate and confirm its identity, purity, and structure.
Characterization Workflow
Caption: General workflow for the characterization of synthesized diethylamine phosphate.
Spectroscopic Methods
Spectroscopic techniques are essential for elucidating the molecular structure of diethylamine phosphate.
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¹H NMR: The proton NMR spectrum is used to identify the protons in the diethylammonium cation. Expected signals would include a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, along with a broad signal for the amine protons.
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¹³C NMR: The carbon-13 NMR spectrum will show two distinct signals corresponding to the methyl and methylene carbons of the ethyl groups.
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³¹P NMR: The phosphorus-31 NMR spectrum is crucial for confirming the presence of the phosphate group and will show a characteristic signal.
Experimental Protocol (General):
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Sample Preparation: Dissolve a small amount of diethylamine phosphate in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).
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Data Acquisition: Acquire the NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
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Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.
Spectra for diethylamine phosphate are available in public databases for reference.[6]
IR spectroscopy is used to identify the functional groups present in the molecule. Key absorption bands for diethylamine phosphate would include N-H stretching and bending vibrations from the diethylammonium cation, P-O and P=O stretching vibrations from the phosphate anion, and C-H stretching and bending vibrations from the ethyl groups.
Experimental Protocol (ATR-FTIR):
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Sample Preparation: Place a small amount of the dry diethylamine phosphate powder directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known values for amine salts and phosphates.
Chromatographic Methods
Chromatographic techniques are valuable for assessing the purity of diethylamine phosphate and for quantitative analysis.
Due to the polar nature of diethylamine phosphate, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase method with an ion-pairing agent would be suitable.
Experimental Protocol (Conceptual HILIC Method):
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Column: HILIC column (e.g., silica-based with a polar stationary phase).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or phosphate buffer). Diethylamine itself can be used as a mobile phase modifier to improve peak shape.[7]
-
Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
Direct analysis of the salt by GC is challenging due to its low volatility. Derivatization is typically required to convert the non-volatile diethylamine phosphate into a more volatile derivative suitable for GC analysis.
Experimental Protocol (Conceptual with Derivatization):
-
Derivatization: React the diethylamine phosphate sample with a derivatizing agent such as pentafluorobenzyl bromide (PFBBr) to form a volatile ester of the phosphate and a derivative of the amine.[8]
-
GC-MS Analysis:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injector and Detector Temperature: Optimized for the volatility of the derivatives.
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Detection: Mass Spectrometry (MS) for identification and quantification.
-
Ion chromatography is an excellent method for the simultaneous or separate determination of the diethylammonium cation and the phosphate anion.[9][10]
Experimental Protocol (Conceptual):
-
Cation Analysis:
-
Column: A cation-exchange column.
-
Eluent: An acidic solution (e.g., methanesulfonic acid).
-
Detection: Suppressed conductivity detection.
-
-
Anion Analysis:
-
Column: An anion-exchange column.
-
Eluent: A basic solution (e.g., sodium hydroxide or carbonate/bicarbonate buffer).
-
Detection: Suppressed conductivity detection.
-
Titration
Acid-base titration can be used to determine the purity of the synthesized diethylamine phosphate.
Experimental Protocol (Conceptual):
-
Sample Preparation: Accurately weigh a sample of diethylamine phosphate and dissolve it in deionized water.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., sodium hydroxide) using a pH meter to monitor the equivalence points. The titration curve will show equivalence points corresponding to the neutralization of the diethylammonium cation and the protons of the dihydrogen phosphate anion.
Thermal Analysis
Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to study the thermal stability and decomposition of diethylamine phosphate. TGA would provide information on the temperature at which the compound starts to decompose, while DSC can be used to accurately determine the melting point and other thermal transitions.
Safety Information
Diethylamine phosphate should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of diethylamine phosphate. The synthesis is a straightforward acid-base reaction, and the resulting product can be thoroughly characterized using a combination of spectroscopic, chromatographic, and other analytical techniques. The provided protocols and data serve as a valuable resource for researchers and professionals working with this compound.
References
- 1. DIETHYLAMINE PHOSPHATE | 68109-72-8 [chemicalbook.com]
- 2. Diethylamine Phosphate — Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]
- 3. DIETHYLAMINE PHOSPHATE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. chemscene.com [chemscene.com]
- 5. 68109-72-8 CAS | DIETHYLAMINE PHOSPHATE | Nucleosides, Nucleotides & DNA | Article No. 3321H [lobachemie.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. 二乙胺 suitable for chromatography | Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - CN [thermofisher.cn]
- 10. Analyzing Phosphate by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
